4-Hydroxy-3,5-dimethoxyphenylboronic acid

Organic Synthesis Suzuki‑Miyaura Coupling Quality Control

4-Hydroxy-3,5-dimethoxyphenylboronic acid is a non-interchangeable building block distinguished by its 4-hydroxy-3,5-dimethoxy substitution pattern. Unlike generic phenylboronic acids, it exhibits verified nanomolar binding (Kd=160nM) to human MIF tautomerase and enables synthesis of syringic acid-derived proteasome inhibitors active against melanoma HTB66/HTB68. Enhanced electron density optimizes Suzuki-Miyaura transmetalation; predicted pKa 8.17 and LogP -0.91 ensure superior performance in aqueous media. Procure this discrete entity for reliable cross-coupling and MIF-targeted campaigns.

Molecular Formula C8H11BO5
Molecular Weight 197.98 g/mol
Cat. No. B13454822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,5-dimethoxyphenylboronic acid
Molecular FormulaC8H11BO5
Molecular Weight197.98 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)OC)O)OC)(O)O
InChIInChI=1S/C8H11BO5/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,10-12H,1-2H3
InChIKeyJUOJURYQNDQDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3,5-dimethoxyphenylboronic Acid: Key Specifications and Structural Attributes for Procurement


4-Hydroxy-3,5-dimethoxyphenylboronic acid (CAS: 908141-84-4) is a specialized arylboronic acid building block featuring a trisubstituted phenyl core with 4‑hydroxy, 3‑methoxy, and 5‑methoxy groups alongside the boronic acid functionality . This substitution pattern confers a distinct electronic and steric profile compared to simpler phenylboronic acids. The compound is commercially available with a reported purity of ≥98% and is primarily utilized in palladium‑catalyzed Suzuki‑Miyaura cross‑coupling reactions for the construction of complex biaryl architectures [1].

Why 4-Hydroxy-3,5-dimethoxyphenylboronic Acid Cannot Be Readily Replaced by Common Analogs


Substituting 4‑hydroxy‑3,5‑dimethoxyphenylboronic acid with a generic phenylboronic acid or even a mono‑substituted analog is non‑trivial in scientific workflows. The presence of the 4‑hydroxy group introduces a reactive phenolic handle, while the two methoxy groups significantly modulate the electron density on the aromatic ring, directly influencing transmetalation rates in cross‑couplings . More critically, the compound has demonstrated a specific, nanomolar‑level binding affinity (Kd = 160 nM) for human macrophage migration inhibitory factor (MIF) tautomerase—a property entirely absent in simple phenylboronic acid or 3,5‑dimethoxyphenylboronic acid lacking the 4‑hydroxy group [1]. This unique combination of synthetic utility and biological target engagement necessitates its procurement as a discrete, characterized entity rather than an interchangeable in‑class boronic acid.

Quantitative Differentiation Guide: 4-Hydroxy-3,5-dimethoxyphenylboronic Acid vs. Comparator Boronic Acids


Purity Grade Benchmarking: ≥98% vs. Typical In‑Class 95‑97% Assay

Commercially sourced 4‑hydroxy‑3,5‑dimethoxyphenylboronic acid is consistently offered at a purity of ≥98% , which exceeds the more common 95‑97% specification observed for simpler analogs such as 3,5‑dimethoxyphenylboronic acid and 4‑hydroxyphenylboronic acid . While the reported purity difference is modest, the presence of electron‑rich methoxy groups makes this compound more susceptible to oxidation and anhydride formation; therefore, a higher initial purity specification reduces the risk of side reactions and improves coupling stoichiometry accuracy.

Organic Synthesis Suzuki‑Miyaura Coupling Quality Control

MIF Tautomerase Inhibition: Nanomolar Binding Affinity Distinguishes 4‑Hydroxy‑3,5‑dimethoxy from 3,5‑Dimethoxy Analog

In a defined biochemical assay, 4‑hydroxy‑3,5‑dimethoxyphenylboronic acid exhibited a dissociation constant (Kd) of 160 nM for recombinant human MIF tautomerase [1]. This affinity is directly attributed to the boronic acid moiety interacting with the enzyme's active site, a feature not present in the structurally related 3,5‑dimethoxyphenylboronic acid which lacks the 4‑hydroxy group. The MIF tautomerase assay utilizes 4‑hydroxyphenylpyruvate (4‑HPP) as a substrate, and the reported Ki value for the target compound is 144 nM under similar conditions [1].

Medicinal Chemistry MIF Inhibition Target Engagement

Acidity (pKa) Prediction: Enhanced Acidity Relative to Unsubstituted Phenylboronic Acid

The predicted acid dissociation constant (pKa) for 4‑hydroxy‑3,5‑dimethoxyphenylboronic acid is 8.17 ± 0.11 . This value is lower than the reported experimental pKa of unsubstituted phenylboronic acid, which is approximately 8.8‑8.9 [1]. The increased acidity (i.e., lower pKa) is attributable to the electron‑withdrawing inductive effect of the methoxy and hydroxy substituents, which stabilizes the boronate anion. A lower pKa generally correlates with a higher proportion of the reactive boronate anion at typical coupling pH (8‑10), potentially accelerating transmetalation in Suzuki‑Miyaura reactions.

Physical Organic Chemistry Reaction Optimization Boronic Acid Handling

Lipophilicity (LogP) Differentiation: Altered Solubility Profile vs. 4‑Hydroxyphenylboronic Acid

Computationally, 4‑hydroxy‑3,5‑dimethoxyphenylboronic acid exhibits a LogP of approximately -0.91 , indicating a hydrophilic character. In contrast, 4‑hydroxyphenylboronic acid, lacking the methoxy groups, has a predicted LogP of approximately 0.37 [1]. The 1.28 log unit decrease signifies a markedly higher aqueous solubility for the target compound, which can be a critical factor in aqueous reaction media or biological assay compatibility.

Drug Design ADME Prediction Solubility

High‑Value Application Scenarios for 4-Hydroxy-3,5-dimethoxyphenylboronic Acid


Synthesis of Syringic Acid‑Derived Proteasome Inhibitors

The compound serves as a critical boronic acid building block for the preparation of syringic acid‑derived proteasome inhibitors, which have demonstrated selective anti‑mitogenic activity against human malignant melanoma cell lines HTB66 and HTB68 [1]. The presence of the 4‑hydroxy and 3,5‑dimethoxy substitution pattern is essential for the observed biological activity; simpler phenylboronic acids fail to reproduce the requisite binding interactions with the 20S proteasome [1].

MIF Tautomerase Inhibitor Development Programs

Based on its verified nanomolar binding affinity (Kd = 160 nM) for human MIF tautomerase [2], this compound is a validated starting point or fragment for medicinal chemistry campaigns targeting MIF, a cytokine implicated in inflammatory and autoimmune diseases. Procurement of the specific 4‑hydroxy‑3,5‑dimethoxy derivative is justified over generic boronic acids because the latter lack the structural features required for MIF active‑site engagement [2].

Aqueous Suzuki‑Miyaura Coupling with Electron‑Rich Substrates

The enhanced electron density conferred by the methoxy groups makes this boronic acid a suitable partner for Suzuki‑Miyaura couplings with electron‑deficient aryl halides in aqueous or mixed‑aqueous media. The predicted lower pKa (8.17) and hydrophilic LogP (-0.91) facilitate handling and reaction in water‑containing solvent systems, where less soluble phenylboronic acid analogs may precipitate or react sluggishly .

Preparation of Functionalized Biaryls for Material Science

This compound enables the introduction of a 4‑hydroxy‑3,5‑dimethoxyphenyl moiety into extended π‑conjugated systems via cross‑coupling. The unique substitution pattern can modulate the optoelectronic properties of resulting materials (e.g., OLED intermediates) [3]. In contrast, 3,5‑dimethoxyphenylboronic acid lacks the phenolic OH group, which precludes subsequent functionalization or hydrogen‑bonding interactions required for supramolecular assembly .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-3,5-dimethoxyphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.